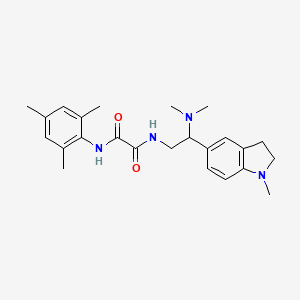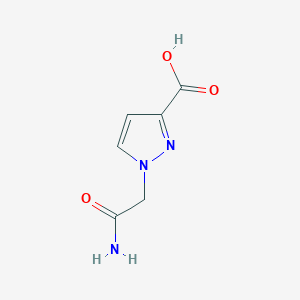
2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-2-pyridin-2-yl-1H-indol-3-yl)-ethylamine monohydrochloride (2-CPIE) is a chemical compound that has a wide variety of applications in scientific research. It is a highly versatile compound that is used in a variety of chemical reactions, and it has been studied extensively for its potential biological applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study by Li De-chen (2002) detailed the synthesis of N,N-Dimethyltryptamine derivatives, showcasing methodologies that could potentially apply to the synthesis of compounds like 2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride. This research demonstrates the versatility of tryptamine derivatives in synthetic chemistry, which may offer insights into novel synthetic routes for related compounds (Li De-chen, 2002).
Antimicrobial and Anticancer Applications
Research on new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has indicated these compounds' potential as antiallergic agents, hinting at the broader pharmacological applications of indole derivatives, which may extend to compounds like 2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride (Cecilia Menciu et al., 1999).
Molecular Docking and Biological Studies
A study on the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and the complexation of the products with CuII and CdII, along with docking studies, exemplifies the integration of computational and experimental methods in understanding the biological interactions of novel compounds. Such approaches could be valuable in exploring the biological activities of 2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride derivatives (Z. Mardani et al., 2019).
Radioiodination and Imaging Applications
The synthesis and radioiodination of new dipeptide coupled with biologically active pyridine moiety research demonstrate the potential use of pyridine and indole derivatives in diagnostic imaging, providing a foundation for the development of radiolabeled compounds for medical imaging applications (H. M. Abdel-Bary et al., 2013).
Catalytic and Synthetic Applications
A study on catalytic enantioselective borane reduction of benzyl oximes, including the preparation of pyridin-3-yl-ethylamine derivatives, showcases the application of indole and pyridine derivatives in asymmetric synthesis, highlighting their utility as intermediates in the synthesis of chiral molecules (Kun Huang et al., 2010).
Propiedades
IUPAC Name |
2-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3.ClH/c16-10-4-5-13-12(9-10)11(6-7-17)15(19-13)14-3-1-2-8-18-14;/h1-5,8-9,19H,6-7,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUCTLRRCHXKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-pyridin-2-YL-1H-indol-3-YL)-ethylamine monohydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxopropyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2610827.png)
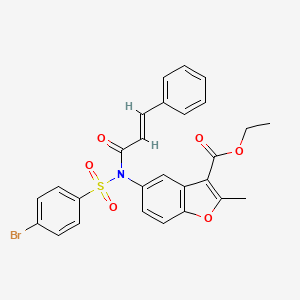
![1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one](/img/structure/B2610835.png)
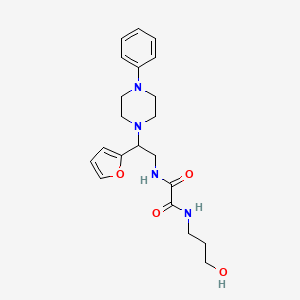
![3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2610837.png)
![5-Bromo-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2610840.png)
![N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-benzylsulfanylacetamide](/img/structure/B2610841.png)
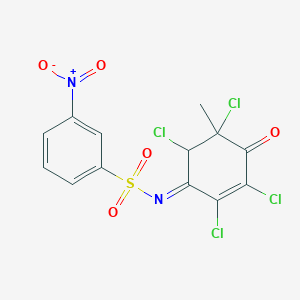
![N-{[(benzyloxy)amino]methylene}-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2610845.png)
![2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2610846.png)
